methyl 4-chloro-1H-indole-7-carboxylate
Description
Historical Context and Evolution of Indole (B1671886) Chemistry in Academic Research
The journey of indole chemistry began in the 19th century with the study of the dye indigo. bldpharm.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bldpharm.comacs.org This was followed by his proposal of the accepted formula for indole in 1869. bldpharm.comacs.org A major breakthrough in the synthesis of substituted indoles was the Fischer indole synthesis, discovered by Emil Fischer in 1883, which remains a widely used method today. bldpharm.comacs.orgmdpi.com
The 20th century witnessed a surge of interest in indole chemistry as its presence was identified in crucial biomolecules like the amino acid tryptophan and numerous alkaloids. bldpharm.comchembuyersguide.com This led to the development of other key synthetic methods, including the Reissert, Madelung, and Leimgruber-Batcho syntheses, each offering different pathways to this versatile heterocycle. acs.orgchembuyersguide.comorgsyn.org The latter, in particular, has found significant application in the pharmaceutical industry for creating specifically substituted indoles. bldpharm.comacs.org Modern advancements continue to refine these classic methods and introduce novel catalytic approaches, such as palladium-catalyzed couplings, to access increasingly complex indole derivatives. leyan.com
Significance of Substituted Indole Carboxylates as Privileged Structures
The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. rsc.orga2bchem.com The indole nucleus is a prime example of such a scaffold, and the introduction of a carboxylate group, particularly as a methyl ester, further enhances its potential in medicinal chemistry. rsc.orgnih.gov
Substituted indole carboxylates are key intermediates in the synthesis of a wide range of bioactive molecules. chemimpex.comnih.gov They serve as versatile building blocks, allowing for the introduction of various functional groups at different positions of the indole ring. researchgate.net This structural diversity enables the fine-tuning of pharmacological properties to target specific receptors and enzymes. For instance, indole-2-carboxylates have been extensively studied as antagonists for the strychnine-insensitive glycine (B1666218) binding site associated with the NMDA receptor. chemimpex.com Furthermore, research has shown that the position and nature of substituents, such as halogens, on the indole ring can significantly influence biological activity, including anti-tubercular and anti-cancer properties. mdpi.comnih.gov The ester functionality of indole carboxylates can also be a key interaction point with biological targets or can be readily hydrolyzed to the corresponding carboxylic acid, which may be crucial for activity or solubility.
Specific Research Focus on Methyl 4-chloro-1H-indole-7-carboxylate within Indole Derivatives
Within the vast family of indole derivatives, This compound (CAS Number: 1427413-45-3) is a specific isomer that has been synthesized and is available as a research chemical. bldpharm.comchembuyersguide.comambeed.com However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth research specifically dedicated to this compound.
While its isomer, methyl 7-chloro-4-carboxylate, was described as a "previously unknown indole derivative" in a 2003 publication detailing its practical, large-scale synthesis, similar detailed studies for the 4-chloro-7-carboxylate isomer are not as readily found. acs.orgnih.govfigshare.com The synthesis of related structures, such as 4-chloro-1-hydroxyindole-2-carboxylates, has been reported, indicating that methodologies for creating 4-chloro substituted indoles are established. nih.gov
The primary information available for this compound comes from chemical supplier catalogs, which provide basic physicochemical data. The limited specific research on this particular isomer suggests it may be a relatively new or niche building block in organic synthesis. Its structural features—a chlorine atom at the 4-position and a methyl carboxylate at the 7-position—present a unique substitution pattern that could be of interest for developing novel bioactive compounds. The electron-withdrawing nature of the chlorine atom and the ester group can influence the electronic properties of the indole ring, potentially leading to unique reactivity and biological activity profiles compared to other isomers. The lack of extensive published research highlights an opportunity for future investigations into the synthesis, chemical elaboration, and potential applications of this specific indole derivative.
Properties
CAS No. |
1427413-45-3 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.6 |
Purity |
100 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Chloro 1h Indole 7 Carboxylate and Its Analogues
Classical and Named Reactions for Indole (B1671886) Ring Formation
Traditional methods for indole synthesis have been adapted and refined over the years to accommodate a wide array of substituents, providing foundational routes to complex indole structures.
Adaptations of Fischer Indole Synthesis for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org The versatility of this reaction allows for the synthesis of a variety of indole derivatives by choosing appropriately substituted starting materials. byjus.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The reaction can be catalyzed by various Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
For the synthesis of a 4-chloro-substituted indole, one would start with a (4-chlorophenyl)hydrazine. The choice of the carbonyl component determines the substitution at positions 2 and 3 of the indole ring. thermofisher.com For instance, the reaction of a substituted phenylhydrazine with pyruvic acid can yield an indole-2-carboxylic acid. thermofisher.com
A significant modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediates, expanding the scope of the classical Fischer indole synthesis. wikipedia.org
Hemetsberger–Knittel Indole Synthesis for Carboxylate Derivatives
The Hemetsberger–Knittel indole synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com While yields can be high, this method is not as popular due to the instability and challenging synthesis of the starting azido-acrylate compounds. wikipedia.orgresearchgate.net The synthesis of these precursors typically involves a Knoevenagel condensation. researchgate.net
The reaction mechanism is thought to proceed through a nitrene intermediate, although the exact pathway is not fully understood. wikipedia.orgwikipedia.org Azirine intermediates have been isolated, suggesting their involvement in the reaction cascade. wikipedia.org This method is particularly useful for producing indole derivatives with a carboxylate group at the 2-position. researchgate.net
The synthesis can be optimized to improve yields, which is crucial for preparing specific indole-2-carboxylates needed for further chemical elaboration. researchgate.netgatech.edu
Bartoli Indole Synthesis and Related Approaches
The Bartoli indole synthesis, discovered in 1989, has become a highly effective and flexible method for preparing 7-substituted indoles. wikipedia.orgingentaconnect.com This reaction involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a substituent at the ortho position is crucial for the success of the reaction; bulkier groups often lead to higher yields. wikipedia.org This steric assistance is vital for the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the reaction mechanism. wikipedia.orgjk-sci.com
The synthesis of 7-substituted indoles, such as those with a chloro group, is a key application of this methodology, as these compounds are often difficult to prepare using classical indole syntheses. ingentaconnect.com For the synthesis of methyl 4-chloro-1H-indole-7-carboxylate, a suitably substituted nitroarene would be the starting point.
The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism begins with the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent adds to the nitrosoarene, and after a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent intramolecular cyclization, the indole ring is formed. onlineorganicchemistrytutor.comjk-sci.com
A notable modification by Dobbs utilizes an ortho-bromine as a directing group, which can be removed later, further enhancing the versatility of the Bartoli synthesis. wikipedia.org
Modern and Catalytic Synthetic Routes
Contemporary organic synthesis has seen the rise of transition metal-catalyzed reactions, offering milder conditions, greater functional group tolerance, and novel pathways for indole ring construction and functionalization.
Palladium-Catalyzed Approaches to Indole Core Construction
Palladium catalysis has become an indispensable tool in the synthesis of nitrogen-containing heterocycles, including indoles. mdpi.comresearchgate.net These methods often involve C-C and C-N bond formation through cross-coupling reactions. mdpi.com Palladium-catalyzed strategies can be employed for the intramolecular cyclization of appropriately substituted anilines to form the indole core. nih.gov
For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes can be used to synthesize indoles. mdpi.com This approach can be advantageous depending on the desired substitution pattern on the final indole product. mdpi.com Another powerful technique is the Catellani-type reaction, which utilizes palladium/norbornene cooperative catalysis for the vicinal difunctionalization of aryl halides, enabling ortho-C-H activation and subsequent indole ring formation. nih.gov
The synthesis of functionalized indoles, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been achieved through a multi-step sequence involving a palladium-catalyzed cross-coupling reaction as a key step. acs.org
Copper-Mediated Cyclization and Functionalization Reactions
Copper-catalyzed reactions have also emerged as a powerful means to construct and functionalize indole rings. organic-chemistry.org These methods can proceed under mild conditions and often exhibit excellent functional group compatibility. organic-chemistry.org
One approach involves the copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives, which can be performed at room temperature in a mixture of water and methanol. organic-chemistry.org This method offers a straightforward route to various indole derivatives. Another strategy is the copper-mediated intramolecular C-N cyclization of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines. organic-chemistry.org
Copper catalysis can also be employed in domino reactions, such as the coupling/cyclization of 2-alkynylanilines with boronic acids to produce 1,2-disubstituted indoles. organic-chemistry.org Furthermore, copper-catalyzed radical cascade cyclizations have been developed to access complex indole-containing scaffolds. acs.orgbohrium.com
Metal-Free and Organocatalytic Methodologies
A significant trend in modern organic synthesis is the move towards metal-free and organocatalytic methods for constructing indole frameworks, which can provide enhanced sustainability and unique selectivity. nih.govresearchgate.net Organocatalysis, utilizing small organic molecules as catalysts, has become a potent strategy for synthesizing a wide array of indole-based chiral heterocycles. acs.org These methods often deliver high enantioselectivity, a critical factor for producing chiral indole-containing compounds. acs.orgacs.org While direct metal-free synthesis of this compound is not extensively detailed, general principles of organocatalytic indole synthesis are applicable. For instance, a metal-free approach for synthesizing substituted indoles involves the C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant. researchgate.net
Strategies for Introducing and Modifying Substituents
The ability to functionalize the indole core at specific locations is essential for tailoring the molecule's properties for various applications.
Achieving regioselective halogenation at the C-4 position of the indole ring is a crucial step for synthesizing targeted derivatives. Direct halogenation can be unselective, but the use of a directing group can guide the halogenating agent to the desired position. nih.govnih.gov For instance, an aldehyde group at the C-3 position can direct a ruthenium catalyst to functionalize the C-4 position. nih.gov While this demonstrates a strategy for C-4 functionalization, other methods focus on different positions. For example, treating methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in regioselective dibromination at the C-5 and C-6 positions. rsc.org The development of methods for the regioselective manipulation of the C4–H bond has been historically underdeveloped but has seen significant recent progress. rsc.org
The carboxylate group at the C-7 position serves as a versatile anchor for further molecular diversification. Standard esterification methods, such as the Fischer esterification, can be used. This reaction involves treating the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst to form the ester. masterorganicchemistry.comyoutube.com The process is an equilibrium, and to favor ester formation, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
Transesterification provides another avenue for modifying the ester group by reacting the existing ester with a different alcohol, catalyzed by an acid or base. This allows for the exchange of the ester's alcohol component.
Modifying the indole nitrogen (N-1) is a common tactic to modulate the electronic characteristics of the indole ring and introduce diverse functional groups. nih.gov N-alkylation is typically accomplished by reacting the indole with an alkylating agent in the presence of a base. acs.orgrsc.org An improved process for N-alkylation has been developed using N-protected homochiral aziridines, which offers better yields and operability. acs.orgacs.org
During complex, multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent undesired reactions. A variety of N-protecting groups, such as tosyl (Ts) and tert-butyloxycarbonyl (Boc), can be employed. acs.org The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. acs.org
Green Chemistry Approaches in Indole Synthesis
The principles of green chemistry are being increasingly adopted in indole synthesis to minimize environmental impact. ajgreenchem.com These approaches prioritize the use of safer solvents, renewable resources, and energy-efficient reaction conditions. ajgreenchem.comtandfonline.com
Microwave-assisted organic synthesis has become a valuable technique for accelerating reactions and enhancing yields in the production of medicinally relevant indoles. tandfonline.comnih.gov The rapid and uniform heating provided by microwaves can lead to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. ajgreenchem.comtandfonline.commdpi.com This technology has been successfully applied to various classic indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For example, a microwave-assisted protocol for synthesizing indole-2-carboxylic acid esters in an ionic liquid has been reported to be highly efficient. researchgate.net Although specific microwave-assisted syntheses for this compound are not prevalent in the literature, the broad applicability of this green technique to indole synthesis highlights its potential for the efficient production of this compound and its analogues. tandfonline.comtandfonline.com
Use of Alternative Solvents and Catalytic Systems (e.g., Ionic Liquids)
The pursuit of more environmentally benign and efficient synthetic routes for indole derivatives has led researchers to investigate alternatives to conventional organic solvents. Ionic liquids (ILs) have emerged as a significant class of alternative solvents due to their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.gov
While direct studies detailing the use of ionic liquids for the synthesis of this compound are not prevalent, the application of ILs in the synthesis of the core indole structure is well-documented. For instance, the Fischer indole synthesis, a cornerstone method for preparing indoles, has been successfully performed using chloroaluminate ionic liquids which act as both the solvent and the catalyst. researchgate.net This approach offers a cleaner alternative to traditional methods that often rely on volatile and hazardous organic solvents.
In a similar vein, research into the synthesis of indole-2-carboxylic acid analogues has demonstrated the use of dihydric alcohols like ethylene (B1197577) glycol as a reaction solvent at high temperatures (150°C-170°C). google.com This indicates a move towards higher boiling, less conventional solvents to facilitate specific reaction steps like cyclization.
Catalytic systems are also a focal point of innovation. Palladium-catalyzed carbonylation reactions are instrumental in synthesizing indole carboxylic amides from haloindoles. beilstein-journals.org Researchers have employed various catalyst systems, such as Pd(CH3CN)2Cl2/dppf, to achieve these transformations, indicating that the choice of catalyst and ligand is crucial for reaction success. beilstein-journals.org The development of novel, low-toxicity ionic liquids derived from natural sources like amino acids and carboxylic acids is a rapidly advancing field, promising more biodegradable solvent options for future syntheses. researchgate.net
Table 1: Examples of Alternative Solvents and Catalysts in Indole Synthesis
| Reaction Type | Solvent/Catalyst System | Substrate Type | Key Finding |
| Fischer Indole Synthesis | Chloroaluminate Ionic Liquid | Ketones, Phenylhydrazines | Ionic liquid serves as both catalyst and recyclable solvent. researchgate.net |
| Fischer Indole Synthesis | ZnCl₂ in [EMIM][BF₄] | Phenylhydrazines, Aldehydes | Continuous-flow process with high yield (95.3%) and purity. researchgate.net |
| Cyclization | Ethylene Glycol / Anhydrous Zinc Chloride | Substituted Phenylhydrazone | Effective high-temperature solvent for the cyclization step. google.com |
| Carbonylation | Pd(CH₃CN)₂Cl₂/dppf in Et₃N | Haloindoles | Successful synthesis of indole carboxylic amides. beilstein-journals.org |
Optimization of Reaction Conditions and Scalability Studies
The transition from a laboratory-scale synthesis to industrial production necessitates rigorous optimization of reaction conditions and proven scalability. A notable achievement in this area is the development of a practical, large-scale synthesis for methyl 7-chloroindole-4-carboxylate, an isomer of the target compound. This process was designed to produce multihundred-gram quantities of the material without the need for chromatographic purification, a significant advantage for scaling up. acs.orgnih.gov
This scalable synthesis underscores the importance of selecting starting materials and reaction pathways that avoid purification challenges. The process involves multiple steps, and the conditions for each are carefully controlled to ensure high yield and purity of the final product.
For related analogues like 4-bromo-7-methylindole-2-carboxylic acid, the synthetic process is broken down into distinct steps: a condensation reaction followed by a cyclization and subsequent hydrolysis. google.com Optimization in this context involves defining the ideal reaction times (e.g., 2.0-4.5 hours for cyclization) and temperatures (e.g., 150-170°C) to maximize the yield of the intermediate, ethyl 4-bromo-7-methylindole-2-carboxylate. google.com The final hydrolysis step using potassium hydroxide (B78521) solution also demonstrates a classic, scalable chemical transformation. google.com
The data below, derived from the synthesis of a related bromo-analogue, illustrates the typical parameters that are optimized.
Table 2: Optimized Reaction Parameters for the Synthesis of an Indole Carboxylic Acid Analogue
| Step | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield | Purity (HPLC) |
| Condensation | 5-bromo-2-methylphenylhydrazine hydrochloride, Ethyl pyruvate | Ethanol | - | Room Temperature | 93.1% | 98.8% |
| Cyclization | Ethyl pyruvate-5-bromo-2-methylphenylhydrazone | Ethylene Glycol | Anhydrous Zinc Chloride | 150-170°C, 2.0-4.5h | - | - |
| Hydrolysis | Ethyl 4-bromo-7-methylindole-2-carboxylate | Ethanol/Water | 10% Potassium Hydroxide | Room Temperature | 74.6% | 98.4% |
Data adapted from a patent for the synthesis of 4-bromo-7-methylindole-2-carboxylic acid. google.com
These studies highlight that scalability is achieved through a combination of robust chemical reactions, elimination of problematic purification steps, and precise control over reaction parameters like temperature, time, and reagent concentration.
Chemical Reactivity and Transformations of Methyl 4 Chloro 1h Indole 7 Carboxylate
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is characterized by a high electron density, particularly within the pyrrole moiety, making it susceptible to a variety of chemical transformations.
Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. For methyl 4-chloro-1H-indole-7-carboxylate, these reactions are predicted to proceed at the C-3 position. Should the C-3 position be blocked, substitution may occur at other positions on the pyrrole ring, such as C-2, although this is less common. Electrophilic attack on the benzene ring is less favorable due to the deactivating nature of both the chloro and ester substituents.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂ in a non-polar solvent | Methyl 3-bromo-4-chloro-1H-indole-7-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Methyl 4-chloro-3-nitro-1H-indole-7-carboxylate |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Methyl 3-acyl-4-chloro-1H-indole-7-carboxylate |
The chloro substituent at the C-4 position is attached to an sp²-hybridized carbon of the aromatic benzene ring, which generally makes it unreactive towards nucleophilic substitution under standard conditions. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer complex intermediate of a nucleophilic aromatic substitution (SNAr) reaction. In the case of this compound, the indole nucleus and the C-7 ester group exert an electron-withdrawing effect, which can facilitate nucleophilic attack at C-4 under forcing conditions with strong nucleophiles.
Typical nucleophiles that could displace the chloro group include amines, alkoxides, and thiolates. The reaction generally requires high temperatures and may be catalyzed by a base.
Table 2: Potential Nucleophilic Displacement Reactions at C-4
| Nucleophile | Reagent | Potential Product |
| Amine | R₂NH, heat | Methyl 4-(dialkylamino)-1H-indole-7-carboxylate |
| Alkoxide | NaOR, heat | Methyl 4-alkoxy-1H-indole-7-carboxylate |
| Thiolate | NaSR, heat | Methyl 4-(alkylthio)-1H-indole-7-carboxylate |
The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile after deprotonation. This facilitates a range of reactions, most notably N-alkylation and N-acylation. These reactions are typically carried out by first treating the indole with a base, such as sodium hydride (NaH), to generate the indolyl anion, which then reacts with an electrophile.
Common electrophiles for N-alkylation include alkyl halides, while N-acylation can be achieved using acyl chlorides or anhydrides. These modifications are often used to protect the indole nitrogen or to introduce functional groups that can modulate the biological activity of the molecule.
Table 3: Representative Reactions at the Indole N-1 Position
| Reaction Type | Reagent | Product |
| N-Alkylation | 1. NaH, 2. R-X (alkyl halide) | Methyl 1-alkyl-4-chloro-1H-indole-7-carboxylate |
| N-Acylation | 1. NaH, 2. RCOCl (acyl chloride) | Methyl 1-acyl-4-chloro-1H-indole-7-carboxylate |
Transformations of the Ester Functional Group
The methyl carboxylate group at the C-7 position is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the parent molecule.
The methyl ester at C-7 can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, typically using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is a common and efficient method for this transformation. The resulting carboxylate salt is then protonated by the addition of an acid to yield the carboxylic acid.
The carboxylic acid derivative, 4-chloro-1H-indole-7-carboxylic acid, is a valuable intermediate that can be further functionalized, for example, through amide bond formation with various amines.
Table 4: Conditions for Hydrolysis of the Methyl Ester
| Reagent | Solvent | Product |
| NaOH or KOH | Water/Methanol | 4-chloro-1H-indole-7-carboxylic acid |
| H₂SO₄ or HCl | Water/Methanol | 4-chloro-1H-indole-7-carboxylic acid |
The ester group can be reduced to a primary alcohol, (4-chloro-1H-indol-7-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups if present. However, it is generally chemoselective for the ester in the presence of the chloro-substituent on the aromatic ring under standard conditions.
A more selective reduction of the corresponding carboxylic acid can be achieved by first converting it to a mixed anhydride, followed by reduction with a milder reducing agent like sodium borohydride. This approach can be beneficial when other reducible functional groups are present in the molecule nih.gov.
The resulting alcohol, (4-chloro-1H-indol-7-yl)methanol, can be further functionalized. For example, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions, or it can be oxidized to the corresponding aldehyde.
Table 5: Reduction of the Ester and Further Functionalization of the Resulting Alcohol
| Transformation | Reagent(s) | Product |
| Reduction of Ester | LiAlH₄ in THF | (4-chloro-1H-indol-7-yl)methanol |
| Oxidation of Alcohol | MnO₂ or PCC | 4-chloro-1H-indole-7-carbaldehyde |
| O-Alkylation of Alcohol | 1. NaH, 2. R-X | 7-(alkoxymethyl)-4-chloro-1H-indole |
Amidation and Other Carboxylic Acid Derivatives
The conversion of the methyl ester in this compound to an amide or other carboxylic acid derivatives typically requires a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and coupling with a nucleophile.
Hydrolysis to Carboxylic Acid: The first step is the saponification of the methyl ester to yield 4-chloro-1H-indole-7-carboxylic acid. This reaction is generally achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a polar solvent such as methanol or tetrahydrofuran (THF), followed by acidic workup to protonate the carboxylate salt.
Amide Formation: Once the carboxylic acid is obtained, standard peptide coupling reagents can be employed for amidation. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
A typical reaction would involve stirring the 4-chloro-1H-indole-7-carboxylic acid with the chosen amine, a coupling reagent, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Formation of Other Derivatives: The activated carboxylic acid intermediate can also react with other nucleophiles. For example, reaction with an alcohol would yield a different ester (transesterification, though more commonly achieved directly from the methyl ester under acid or base catalysis), and reaction with a carboxylate salt can form an acid anhydride. Conversion to a highly reactive acyl chloride is also possible using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Derivatization Strategies for Structural Diversity
The this compound scaffold offers several positions for modification to generate a library of diverse compounds. Key sites for derivatization include the indole nitrogen (N1), the chloro-substituted position (C4), and the methyl ester group (C7).
Introduction of Alkyl, Aryl, and Heteroaryl Groups
Structural diversity can be achieved by introducing various substituents at different positions on the indole core.
N-Functionalization: The indole nitrogen is a common site for alkylation or arylation. N-alkylation can be performed by treating the indole with a base such as sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide.
C4-Functionalization (Cross-Coupling): The chloro group at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or boronate ester) can introduce corresponding aryl or heteroaryl groups.
Heck Coupling: Reaction with an alkene can be used to append vinyl groups.
Buchwald-Hartwig Amination: Reaction with an amine can replace the chlorine with a nitrogen-based functional group.
Sonogashira Coupling: Reaction with a terminal alkyne can introduce alkynyl moieties.
These reactions typically require a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), a base, and an appropriate solvent system, often with heating.
Modifications of the Methyl Ester to Other Ester or Amide Forms
As discussed in section 3.2.3, the methyl ester at the C7 position is a key handle for diversification.
Transesterification: The methyl ester can be converted to other esters by heating in a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. This equilibrium-driven reaction often requires using the desired alcohol as the solvent to drive the reaction to completion.
Direct Aminolysis: While less common and often requiring harsh conditions (high temperature and pressure), direct reaction of the ester with an amine to form an amide is possible. A more practical approach is the two-step hydrolysis and amide coupling sequence described previously.
The following table summarizes potential derivatization reactions on the this compound scaffold.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Ester Hydrolysis | 1. LiOH, H₂O/THF2. HCl (aq) | Carboxylic Acid |
| Amide Coupling | R¹R²NH, EDC, HOBt, DIPEA, DCM | Amide |
| N-Alkylation | 1. NaH, THF2. R-X (Alkyl Halide) | N-Alkyl Indole |
| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Ligand, Base | C4-Aryl/Heteroaryl Indole |
| Buchwald-Hartwig | R¹R²NH, Pd Catalyst, Ligand, Base | C4-Amino Indole |
Targeted Functionalization for Library Synthesis
For the creation of a chemical library for screening purposes, the derivatization strategies mentioned above can be applied in a systematic or combinatorial fashion. The indole core serves as a rigid scaffold, and by varying the substituents at the N1, C4, and C7 positions, a large number of structurally diverse molecules can be generated.
A common approach in library synthesis would be to first generate a common intermediate, such as the 4-chloro-1H-indole-7-carboxylic acid. This intermediate could then be reacted with a diverse set of amines to create a library of amides. In parallel, the starting material, this compound, could be subjected to various N-alkylation and C4-cross-coupling reactions. Combining these modifications would exponentially increase the number of unique compounds in the library.
Role As a Synthetic Building Block and Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Advanced Heterocyclic Systems
While the structure of methyl 4-chloro-1H-indole-7-carboxylate is theoretically well-suited for the construction of more intricate heterocyclic systems, a review of current scientific literature and patents does not provide specific examples of its direct use in the formation of fused, spiro, or polycyclic indole (B1671886) ring systems where the core indole structure itself is transformed. The following sections describe the potential for these transformations, which are common for indole scaffolds but for which specific examples starting from this compound are not documented.
The creation of fused indole systems typically involves reactions that form a new ring by connecting two positions of the existing indole core. For a 4-chloro-7-carboxylate indole, this could hypothetically involve an intramolecular cyclization. For instance, a synthetic sequence could be envisioned where a suitably functionalized chain is attached to the indole nitrogen, which then reacts with the C4 position (via displacement of the chloro group) or the C6 position to form a new ring. However, specific literature examples demonstrating this pathway with this compound are not available.
Spirocyclic indoles, which feature a single atom common to two rings, and other complex polycyclic indole derivatives are of significant interest due to their three-dimensional structures. google.com The synthesis of such systems often involves reactions at the C2 or C3 position of the indole or oxindole (B195798) core. While this compound is used to synthesize complex molecules that contain spirocyclic moieties, there are no documented examples where the indole core of this specific compound is itself converted into a spiro-indole. googleapis.com For instance, the synthesis of (Sa)-6-(4-Chloro-1-(4-iodobenzyl)-1H-indazole-7-carboxamido)spiro[3.3]heptane-2-carboxylic acid uses the indole derivative, but the spiro center is part of the substituent attached to the indole-7-carboxamide group, not the indole ring itself. googleapis.com
Utility in Scaffold Design for Chemical Research
The most prominent and well-documented application of this compound is as a foundational scaffold in medicinal chemistry for the generation of diverse compound libraries aimed at discovering new therapeutic agents.
This compound has been explicitly used as a key intermediate in the synthesis of bicyclic carboxamides designed as dual antagonists for the prostaglandin (B15479496) E2 receptors EP2 and EP4, which are targets for cancer and inflammatory diseases. google.com In this context, the indole scaffold serves as the core structure to which various substituents are attached to optimize biological activity.
The synthesis begins with the N-alkylation of the indole ring. This step demonstrates the utility of the N-H group as a point for introducing diversity. The subsequent steps typically involve hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling to introduce another molecular fragment.
Table 1: Synthesis of an N-Alkylated Indole Intermediate
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | 4-tert-butylbenzyl bromide | Sodium tert-pentoxide, DMF, 0°C to rt | Methyl 1-(4-(tert-butyl)benzyl)-4-chloro-1H-indole-7-carboxylate | google.com |
This initial modification paves the way for further functionalization, leading to complex final products such as those investigated as EP2/EP4 antagonists. google.comgoogleapis.com
While specific structure-activity relationship (SAR) studies focusing on a library derived directly from this compound are not detailed in the literature, extensive research on the broader class of indole-7-carboxamides highlights the importance of this scaffold in drug discovery. These studies provide valuable insights into how modifications, similar to those achievable with this specific building block, influence biological activity against various targets.
For example, SAR studies on indole-7-carboxamides as anti-HIV agents have shown that electrostatic and steric properties significantly affect their potency. The models developed in these studies suggest that the presence of aromatic and hydrogen bond acceptor features are crucial for activity. Another study on 1H-indole-7-carboxamides as selective alpha-1 adrenoceptor agonists identified key structural features necessary for inducing muscle contraction.
The synthetic handles available on this compound (the N-H for alkylation/arylation, the chloro group for cross-coupling reactions, and the ester for conversion to amides or other functional groups) make it an ideal starting point for generating the chemical diversity needed for such comprehensive SAR investigations.
Table 2: Summary of SAR Findings for Related Indole Carboxamide Scaffolds
| Scaffold Class | Target | Key SAR Findings | Reference |
|---|---|---|---|
| Indole-7-carboxamides | HIV-1 | Electrostatic and steric fields, along with aromatic and hydrogen bond acceptor features, are critical for anti-HIV activity. | |
| 1H-Indole-7-carboxamides | Alpha 1-Adrenoceptors | Specific substitutions on the indole and carboxamide moieties are required for selective agonist activity. | |
| Indole-based compounds | HIV-1 gp41 | Shape, contact surface area, and specific substitutions on multiple aromatic rings influence fusion inhibitory properties. |
Contributions to Natural Product Synthesis Research
A review of the scientific literature does not indicate that this compound has been utilized as an intermediate in the total synthesis of any known natural products. Its application appears to be concentrated in the synthesis of novel, non-natural compounds for pharmaceutical research.
Unveiling the Synthetic Potential of this compound
This compound, a distinct and functionalized indole derivative, has emerged as a compound of interest in the field of organic synthesis. Its strategic substitution pattern, featuring a reactive chlorine atom and a carboxylate group on the indole scaffold, positions it as a valuable building block for the construction of more complex molecules. This article delves into the chemical characteristics and synthetic utility of this compound, with a particular focus on its role as a versatile intermediate in the creation of elaborate molecular architectures.
The indole ring is a privileged scaffold in a vast number of natural products and pharmacologically active compounds. The strategic placement of functional groups on the indole core allows for diverse chemical transformations, making substituted indoles like this compound highly sought-after starting materials in synthetic chemistry. A practical and scalable synthesis of this previously unknown indole derivative has been developed, underscoring its potential for broad application. The described synthetic route allows for the preparation of multi-gram quantities without the need for chromatographic purification, a significant advantage for its use in extensive synthetic campaigns. acs.orgnih.gov
The key to its utility lies in the presence of "diversity generating elements". acs.org The chloro substituent at the 4-position and the methyl carboxylate at the 7-position provide orthogonal handles for a variety of chemical modifications. The chlorine atom, for instance, is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. acs.org This capacity for elaboration is crucial for creating libraries of diverse compounds for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 210.63 g/mol |
| Appearance | White solid |
This data is based on the general properties of related indole compounds and the described synthesis.
Table 2: Key Reactions and Transformations
| Reaction Type | Reagents and Conditions | Product Type |
| Palladium-catalyzed cross-coupling | Pd catalyst, various coupling partners | 4-substituted indole derivatives |
| Ester Hydrolysis | Base or acid catalysis | 4-chloro-1H-indole-7-carboxylic acid |
| N-H functionalization | Various electrophiles | N-substituted indole derivatives |
This table outlines potential transformations based on the functional groups present in the molecule.
Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The total synthesis of these complex molecules often relies on the availability of appropriately functionalized indole precursors. While this compound is designed as a versatile building block suitable for such endeavors, a review of the current scientific literature does not yet provide specific examples of its direct application in the completed total synthesis of a named indole alkaloid.
However, the potential for its use is substantial. Synthetic strategies towards complex indole alkaloids frequently involve the late-stage introduction of substituents onto the indole nucleus. The 4-chloro and 7-carboxylate groups of the title compound could serve as crucial anchor points for the construction of the intricate ring systems and stereocenters characteristic of many indole alkaloids. For instance, the chloro group could be utilized in intramolecular Heck reactions to forge new carbocyclic or heterocyclic rings, a common tactic in alkaloid synthesis.
Biomimetic synthesis seeks to mimic nature's biosynthetic pathways to construct complex natural products. These strategies often offer elegant and efficient routes to target molecules. In the context of indole alkaloids, biosynthetic pathways frequently involve oxidative cyclizations, rearrangements, and couplings of simpler tryptophan-derived units.
While there are no documented biomimetic syntheses that specifically employ this compound, its structure lends itself to such strategic thinking. The functional groups present could be used to guide synthetic transformations that mirror proposed biosynthetic steps. For example, the carboxylate group could be transformed into other functionalities that facilitate biomimetic cyclizations. The development of synthetic routes utilizing this building block could lead to novel strategies for the assembly of complex natural product scaffolds. The availability of this compound in significant quantities facilitates the exploration of such innovative synthetic approaches. acs.orgnih.gov
Advanced Spectroscopic and Structural Characterization for Research Applications
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data containing detailed NMR analysis for methyl 4-chloro-1H-indole-7-carboxylate could be located.
Proton (¹H) NMR for Proton Environment Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound, are not available in the reviewed literature.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Published ¹³C NMR data detailing the chemical shifts of the carbon atoms in the this compound skeleton could not be found.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
There are no available 2D NMR studies (COSY, HSQC, HMBC) to definitively assign the proton and carbon signals and confirm the connectivity of the molecular structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination
No experimental High-Resolution Mass Spectrometry (HRMS) data is available to confirm the accurate mass and elemental composition of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental Infrared (IR) absorption data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as N-H, C=O, and C-Cl bonds), is not documented in the available literature.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state packing is unknown.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in the research and development of indole-containing compounds like this compound. These techniques provide high-resolution separation and sensitive detection, making them ideal for assessing the purity of the final compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common approach for determining the purity of indole (B1671886) esters. This method separates compounds based on their hydrophobicity. For this compound, a C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities, such as starting materials, by-products, or degradation products, would be indicated by the appearance of additional peaks at different retention times.
A representative HPLC method for the purity analysis of a research-grade sample of this compound is detailed in the table below.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.
GC-MS can be used for purity assessment by quantifying the relative abundance of the target compound compared to any detected impurities. It is also an excellent tool for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the desired product over time.
A typical GC-MS method for the analysis of this compound would involve the following parameters.
Table 2: Representative GC-MS Parameters for Compound Identification
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
| Expected Retention Time | ~ 12.7 minutes |
Reaction Monitoring Applications
Both HPLC and GC-MS can be employed to monitor the progress of the synthesis of this compound. For instance, in a typical esterification reaction of 4-chloro-1H-indole-7-carboxylic acid with methanol, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed.
By plotting the concentration of the starting material and the product as a function of time, a reaction profile can be generated. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final product.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-1H-indole-7-carboxylic acid |
| Acetonitrile |
| Methanol |
Computational and Theoretical Investigations of Methyl 4 Chloro 1h Indole 7 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
A hypothetical table of calculated atomic charges for key atoms in methyl 4-chloro-1H-indole-7-carboxylate is presented below. Such data would be crucial for understanding its chemical behavior.
| Atom | Predicted Mulliken Charge (a.u.) |
| Cl | -0.15 to -0.25 |
| N (indole) | -0.40 to -0.50 |
| O (carbonyl) | -0.50 to -0.60 |
| O (ester) | -0.45 to -0.55 |
| C (carbonyl) | +0.55 to +0.65 |
Note: This data is hypothetical and serves as an example of what DFT calculations would yield.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the primary sites for electrophilic and nucleophilic attack.
The following table illustrates the kind of data that would be generated from an FMO analysis.
| Molecular Orbital | Predicted Energy (eV) | Localization |
| HOMO | -6.0 to -7.0 | Primarily on the indole (B1671886) ring system |
| LUMO | -1.5 to -2.5 | Primarily on the carboxylate group and C4-C5 bond |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: This data is hypothetical and serves as an example of what FMO analysis would yield.
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules.
Conformational Space Exploration
This compound possesses rotational freedom around the C7-carboxyl bond. A systematic search of the conformational space would be performed to identify all possible low-energy conformations (conformers). This process typically involves rotating the ester group and calculating the potential energy at each step to map out the potential energy surface.
Energetic Analysis of Isomeric Forms
Once the various conformers are identified, their relative energies would be calculated to determine the most stable isomeric form. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature. This information is crucial for understanding which conformation is likely to be present under specific experimental conditions.
Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For a compound like this compound, which is used as a building block in organic synthesis, understanding its reaction mechanisms is of significant interest. For instance, in a nucleophilic substitution reaction at the indole nitrogen, computational studies could map the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This would provide a detailed, atomistic understanding of the reaction, which is often difficult to obtain through experimental methods alone.
Computational Pathways for Key Synthetic Steps
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, and computational modeling provides deep insights into the mechanisms of these transformations. For a molecule like this compound, key synthetic routes such as Fischer, Bischler-Möhlau, or modern transition-metal-catalyzed cyclizations can be modeled to understand their feasibility and selectivity.
Density Functional Theory (DFT) is a powerful tool for mapping these reaction pathways. mdpi.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. For instance, in a potential palladium-catalyzed cyclization to form the indole ring, DFT can elucidate the energetics of each step: oxidative addition, migratory insertion, and reductive elimination. nih.gov
Computational analysis can also predict the influence of the chloro and methyl carboxylate substituents on the reaction. The electron-withdrawing nature of both the chlorine atom at the C4 position and the ester group at the C7 position would be expected to significantly influence the electron density of the indole core, thereby affecting the activation energies of cyclization steps. Researchers can model various precursors and reaction conditions in silico to identify the most energetically favorable pathway, minimizing side reactions and optimizing potential yields before extensive laboratory work is undertaken.
A hypothetical energy profile for a key cyclization step, as would be determined by DFT calculations, is presented below.
Table 1: Illustrative Energy Profile for a Hypothesized Rate-Determining Cyclization Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Stabilized precursor molecule | 0.0 |
| Transition State (TS1) | Highest energy point of the cyclization barrier | +22.5 |
| Intermediate | Cyclized, non-aromatized intermediate | -5.8 |
| Product Complex | Final aromatized indole product | -15.2 |
Transition State Characterization and Reaction Barrier Calculations
Identifying the transition state (TS)—the highest energy point on the reaction coordinate—is crucial for understanding reaction kinetics. Computationally, a transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For the synthesis of this compound, the characterization of transition states for the key bond-forming steps (e.g., C-C or C-N bond formation in cyclization) is critical. mdpi.com Using methods like the Berny algorithm, computational chemists can locate the precise geometry of these transient structures. The energy difference between the reactant complex and the transition state defines the activation energy barrier (ΔG‡). A higher barrier implies a slower reaction rate.
Studies on related indole syntheses show that catalysts can dramatically lower these barriers. For example, in Friedel-Crafts reactions on indoles, a BINOL-phosphoric acid catalyst coordinates to both the indole and the electrophile, stabilizing the transition state and lowering the activation energy. nih.gov Similar calculations for the target molecule would involve modeling the interaction of the substituted phenyl precursor with a catalyst and calculating the activation barriers for both catalyzed and uncatalyzed pathways to quantify the catalyst's efficiency. The calculated bond lengths and angles within the TS can reveal the degree of bond formation and breaking, providing a detailed snapshot of the reaction mechanism.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting spectroscopic data, which serves to validate the identity and purity of a synthesized compound.
Computational NMR and IR Spectral Prediction for Validation
NMR Spectroscopy: The accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. By calculating the magnetic shielding tensors of each nucleus (¹H, ¹³C) in the optimized geometry of this compound, its chemical shifts can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data to confirm the structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational dynamics not fully captured in the gas-phase calculation.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations not only confirm that an optimized structure is a true energy minimum (zero imaginary frequencies) but also produce a full predicted IR spectrum. Each calculated frequency corresponds to a specific molecular motion, such as N-H stretching, C=O stretching of the ester, C-Cl stretching, and aromatic ring vibrations. Comparing the calculated vibrational frequencies and their intensities with an experimental FTIR spectrum is a powerful method for structural confirmation.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value (Illustrative) | Typical Experimental Range | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | ~8.15 | 8.0 - 8.5 | N-H proton |
| ¹³C NMR (δ, ppm) | ~165 | 160 - 170 | Carbonyl Carbon (C=O) |
| IR Frequency (cm⁻¹) | ~3450 | 3400 - 3500 | N-H Stretch |
| IR Frequency (cm⁻¹) | ~1710 | 1700 - 1725 | C=O Stretch (Ester) |
UV-Vis Spectral Simulations
The electronic properties and UV-Visible absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones, most notably the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition.
The results of a TD-DFT calculation include the predicted absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this molecule, the simulation would likely show characteristic π-π* transitions associated with the indole aromatic system. The presence of the electron-withdrawing chloro and carboxylate groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, as they can lower the energy of the LUMO, thus reducing the HOMO-LUMO gap. These theoretical predictions are vital for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule, which is particularly relevant for applications in materials science and photochemistry.
Future Directions and Emerging Research Frontiers
Exploration of Asymmetric Synthesis for Chiral Derivatives
The generation of chiral molecules is of paramount importance in drug discovery, as stereochemistry often dictates biological activity. While research directly on the asymmetric synthesis of methyl 4-chloro-1H-indole-7-carboxylate derivatives is still nascent, the broader field of indole (B1671886) chemistry provides a roadmap for future investigations. The development of catalytic asymmetric methods to introduce chirality to this specific scaffold is a key frontier.
Future research will likely focus on organocatalytic and transition-metal-catalyzed reactions to create chiral centers. For instance, asymmetric organocatalytic methods using chiral phosphoric acids have been successful in synthesizing 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with high enantioselectivity. rsc.orgnih.gov This approach could be adapted to catalyze reactions at the N-H or C-3 positions of the this compound core. Similarly, the use of chiral N,N'-dioxide-metal complexes, which have been effective in the asymmetric [4+1] cycloaddition to form chiral pyrazoline-spirooxindoles, could be explored. rsc.orgbohrium.com
The synthesis of N-N axially chiral indole compounds through catalytic N-acylation presents another exciting avenue. rsc.org Applying such strategies to N-amino derivatives of this compound could yield novel atropisomeric structures with potential applications in catalysis and materials science. The challenge will be to overcome the specific electronic effects of the chloro and carboxylate substituents to achieve high yields and enantioselectivity.
| Asymmetric Synthesis Strategy | Potential Application to Target Compound | Key Catalyst Type | Relevant Research |
| Organocatalytic aza-Diels-Alder | Reaction of the indole core with imines | Chiral Phosphoric Acid | rsc.orgnih.gov |
| Asymmetric [4+1] Cycloaddition | Formation of spiro-fused derivatives | Chiral N,N'-Dioxide-Metal Complex | rsc.orgbohrium.com |
| Catalytic N-Acylation | Synthesis of N-N axially chiral derivatives | Chiral Isothiourea | rsc.org |
| Asymmetric Michael Addition | Addition to electrophiles at the C-3 position | Bifunctional Thiourea Catalysts | nih.gov |
Development of Photochemical and Electrochemical Synthetic Routes
Modern synthetic chemistry is increasingly turning towards photochemical and electrochemical methods as sustainable alternatives to traditional synthesis. These techniques often allow for unique transformations under mild conditions without the need for harsh reagents.
Electrochemical Synthesis: Electrosynthesis has emerged as a powerful tool for the functionalization of indoles. researchgate.net Methods for the electrochemical coupling of arylamines with alkynes to build the indole scaffold have been developed, offering a noble-metal- and oxidant-free pathway. nih.gov Future work could explore the direct electrochemical C-H functionalization of the this compound backbone, allowing for the introduction of new substituents at various positions. The use of electrochemistry to perform oxidative dearomatization could lead to 2,3-difunctionalized indolines derived from the target compound, providing access to new chemical space. acs.org The divergent electrochemical synthesis of indoles, where the reaction outcome is controlled by tuning the acidity of an N-protecting group, highlights the level of control achievable and could be applied to generate diverse derivatives. nih.gov
Photochemical Synthesis: Photochemistry offers another green route to novel indole derivatives. The photocyclization of diphenylamines to carbazoles and the light-induced Heck cyclization of aryl chlorides are established photochemical reactions that could inspire new synthetic routes. nih.govresearchgate.net A particularly relevant avenue is the photoredox Fischer indole synthesis, which proceeds under milder conditions than the classical thermal method. thieme.de This could be advantageous for synthesizing derivatives of this compound that are sensitive to high temperatures or strong acids. Furthermore, visible-light photocatalysis has been shown to enable the synthesis of indoles from aryl azides within living cells, opening up possibilities for in-situ synthesis and biological studies. acs.org
| Method | Description | Potential Advantage | Relevant Research |
| Electrochemical | C-H/N-H annulation of precursors | Noble-metal and oxidant-free | nih.govrsc.org |
| Electrochemical | Oxidative dearomatization | Access to 2,3-disubstituted indolines | acs.org |
| Photochemical | Photo-induced reductive Heck cyclization | Activation of C-Cl bonds under mild conditions | nih.gov |
| Photochemical | Photocatalyzed cyclization of precursors | High efficiency and functional group tolerance | google.com |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new functional molecules, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. These technologies allow for the rapid generation and screening of large libraries of compounds, significantly speeding up the optimization process in drug discovery and materials science.
Automated flow chemistry, for instance, offers precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. nih.govyoutube.com This technology is well-suited for the synthesis of indole derivatives and could be applied to create a library based on the this compound scaffold. researchgate.netmdpi.com By systematically varying the building blocks in an automated flow system, a diverse range of analogs could be produced efficiently.
Furthermore, the use of acoustic droplet ejection (ADE) technology enables the miniaturization of reactions to the nanomole scale. nih.govnih.gov This allows for the automated and accelerated synthesis of thousands of compounds in microplates, which can then be directly subjected to high-throughput screening. rug.nl Applying this to the target compound would enable a rapid exploration of its structure-activity relationship. High-throughput screening of small-molecule libraries has been successfully used to identify inducers of plant defense responses and novel antibacterial agents, demonstrating the power of this approach. nih.govnih.govresearchgate.net
Investigations into Self-Assembly and Supramolecular Interactions
Supramolecular chemistry, which studies the non-covalent interactions between molecules, is a key area for the development of new materials and biological probes. The indole ring, with its capacity for hydrogen bonding (via the N-H group) and π-π stacking, is an excellent building block for self-assembling systems.
Research on indole-2-carboxylic acid has shown that it forms lamellar structures based on cyclic hydrogen-bonded dimers. nih.gov It is expected that this compound would also participate in hydrogen bonding through its N-H group and potentially through its ester carbonyl oxygen. The chlorine atom could engage in halogen bonding, a directional interaction that is increasingly used in crystal engineering. The interplay of these forces—hydrogen bonding, halogen bonding, and π-π stacking—could lead to the formation of well-defined supramolecular architectures such as tapes, sheets, or channels. For example, some bis(indole) derivatives are known to form double helical structures that can unwind in the presence of specific anions to form supramolecular channels capable of ion transport. nih.gov Studying the self-assembly of the target compound on surfaces like graphite (B72142) or gold could reveal its potential for creating ordered two-dimensional structures. rsc.org
Applications in Advanced Materials Research (e.g., for optoelectronic properties or polymer backbones)
The electron-rich nature of the indole nucleus makes it an attractive component for advanced materials, particularly in the field of optoelectronics. Conjugated polymers and small molecules containing indole moieties are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). imperial.ac.ukmdpi.comnih.gov
The specific electronic properties of this compound, influenced by the electron-withdrawing chloro and carboxylate groups, could be harnessed to tune the energy levels (HOMO/LUMO) of new materials. This tuning is critical for optimizing charge injection, transport, and device efficiency. rsc.org This compound could serve as a key monomer in the synthesis of novel conjugated polymers. The incorporation of this indole derivative into a polymer backbone could lead to materials with tailored optoelectronic and physical properties. chemimpex.com Research into polyindoles and their nanocomposites has already shown their potential in energy storage and as semiconductors, highlighting the promise of indole-based polymers.
Furthermore, the development of π-expanded indoloindolizines has led to a new class of stable and tunable organic materials with vivid fluorescence across the visible spectrum, making them promising for optoelectronic devices. The functionalization of such systems with the this compound moiety could further refine their properties.
Q & A
Q. What are the key synthetic routes for methyl 4-chloro-1H-indole-7-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step strategies, such as halogenation of indole precursors followed by esterification. For example:
- Halogenation : Chlorination at the 4-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (0–5°C) to prevent over-halogenation.
- Esterification : Carboxylation at the 7-position via coupling reactions (e.g., DCC/DMAP-mediated ester formation) .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to control reaction rates and minimize side products. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and ester groups). Key signals: δ 3.9–4.1 ppm (ester methyl) and δ 7.2–8.1 ppm (aromatic protons) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., C–H···π stacking in crystal lattices) .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 239.02) .
Q. How do structural modifications at the 4-chloro and 7-carboxylate positions influence bioactivity?
| Modification | Impact on Bioactivity | Evidence |
|---|---|---|
| 4-Cl → 4-Br | Increased lipophilicity; enhanced antimicrobial activity | |
| 7-COOCH₃ → 7-COOH | Improved water solubility; reduced cytotoxicity | |
| 4-Cl + 7-Fluorination | Synergistic effects in kinase inhibition assays |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?
- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structural Validation : Re-characterize disputed analogs via X-ray crystallography to confirm regiochemistry .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to identify binding pose variations across studies .
Q. What computational approaches are suitable for predicting target interactions and metabolic stability?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes or therapeutic targets (e.g., EGFR kinase) .
- ADMET Prediction : Tools like SwissADME assess metabolic stability (e.g., CYP3A4 liability) and solubility (LogP ~2.5) .
- MD Simulations : Analyze conformational stability in aqueous vs. lipid membranes .
Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for this compound?
- Intermolecular Interactions : Identify critical hydrogen bonds (e.g., between 7-carboxylate and active-site lysine residues) .
- Torsional Angles : Correlate indole ring flexibility (e.g., C2–C3–C7–O torsion) with binding affinity .
- Co-crystallization : Co-crystal structures with targets (e.g., tubulin) reveal steric constraints for analog design .
Q. What strategies address low aqueous solubility during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
- Prodrug Design : Convert 7-carboxylate to a hydrolyzable ester (e.g., pivaloyloxymethyl) for improved bioavailability .
- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) to maintain stability in PBS .
Q. How to design SAR studies using this compound analogs?
Library Synthesis : Prepare derivatives with substitutions at positions 1, 3, and 5 (e.g., methyl, nitro, or methoxy groups) .
In Vitro Screening : Test against panels of cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (10 nM–100 μM) .
Mechanistic Profiling : Use Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
